molecular formula C10H14N2O B6179544 N-butyl-N-nitrosoaniline CAS No. 25413-69-8

N-butyl-N-nitrosoaniline

Cat. No.: B6179544
CAS No.: 25413-69-8
M. Wt: 178.23 g/mol
InChI Key: VVVZFXFSDLELTI-UHFFFAOYSA-N
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Description

N-butyl-N-nitrosoaniline is a member of the N-nitroso compounds, which are known for their unique chemical properties and biological activities These compounds are characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-N-nitrosoaniline can be synthesized through the nitrosation of N-butylaniline. One common method involves the reaction of N-butylaniline with nitrous acid (HNO2) in an acidic medium. The reaction typically proceeds as follows:

N-butylaniline+HNO2This compound+H2O\text{N-butylaniline} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} N-butylaniline+HNO2​→this compound+H2​O

Another efficient method for the synthesis of N-nitrosamines, including this compound, involves the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method offers several advantages, including broad substrate scope, metal and acid-free conditions, and excellent yields .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-nitrosoaniline undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The nitroso group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like nitrosyl chloride (NOCl) and nitrosyl bromide (NOBr).

Major Products

    Oxidation: Nitro compounds

    Reduction: Amines

    Substitution: Various substituted nitroso compounds

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-nitrosoaniline
  • N-ethyl-N-nitrosoaniline
  • N-propyl-N-nitrosoaniline

Uniqueness

N-butyl-N-nitrosoaniline is unique due to its specific alkyl chain length, which can influence its reactivity and biological activity. Compared to its methyl, ethyl, and propyl counterparts, this compound may exhibit different solubility, stability, and interaction with biological targets .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in biological and medicinal research.

Properties

IUPAC Name

N-butyl-N-phenylnitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-3-9-12(11-13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVZFXFSDLELTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948277
Record name N-Butyl-N-phenylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25413-69-8
Record name Benzenamine, N-butyl-N-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025413698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butyl-N-phenylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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